molecular formula C13H17NO7 B613086 D-Threonine benzyl ester oxalate CAS No. 201274-09-1

D-Threonine benzyl ester oxalate

Cat. No.: B613086
CAS No.: 201274-09-1
M. Wt: 299.28
InChI Key: SXBVEEGVIGATLZ-KXNXZCPBSA-N
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Preparation Methods

The synthesis of D-Threonine benzyl ester oxalate involves several steps:

Chemical Reactions Analysis

D-Threonine benzyl ester oxalate undergoes various chemical reactions, including:

Scientific Research Applications

D-Threonine benzyl ester oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Threonine benzyl ester oxalate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

D-Threonine benzyl ester oxalate can be compared with other similar compounds:

Biological Activity

D-Threonine benzyl ester oxalate is a derivative of the amino acid D-threonine, which plays a significant role in various biological processes. This compound is particularly notable for its applications in biochemical research and pharmaceutical development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis Methodology:
The synthesis of this compound involves several chemical reactions:

  • Starting Materials: D-Threonine and phenylcarbinol.
  • Catalysis: p-Toluenesulfonic acid is used as a catalyst.
  • Neutralization: The resulting threonine benzyl ester salts are neutralized using inorganic bases in an organic solvent.
  • Oxalic Acid Addition: Oxalic acid is added to obtain the crude product, which is purified through alcohols.

Chemical Structure:
The molecular formula for this compound is C20H23N2O7C2H2O4C_{20}H_{23}N_{2}O_{7}\cdot C_{2}H_{2}O_{4} with a molecular weight of approximately 479.4 g/mol. The compound exhibits a melting point around 130 °C and is soluble in ethanol, which facilitates its use in various biological assays.

This compound interacts with specific molecular targets within biological systems:

  • Molecular Targets: It influences enzyme activity and protein functions by binding to specific sites on these molecules.
  • Biochemical Pathways: The compound may modulate metabolic pathways, impacting the synthesis and degradation of biomolecules, particularly proteins.

Biological Activity and Applications

Protein Interaction Studies:
Research indicates that this compound can affect protein interactions due to its structural modifications compared to free D-threonine. Its lipophilicity enhances bioavailability, potentially leading to altered pharmacokinetics and pharmacodynamics .

Therapeutic Potential:
The compound has shown promise in various therapeutic contexts:

  • Neurodegenerative Disorders: Preliminary studies suggest that derivatives like D-threonine benzyl ester may have neuroprotective properties, potentially aiding in the treatment of conditions such as Alzheimer's disease .
  • Pharmaceutical Development: It serves as an intermediate in synthesizing more complex pharmaceuticals, contributing to drug discovery efforts aimed at enhancing therapeutic efficacy .

Case Studies and Research Findings

  • Case Study on Protein Binding:
    A study evaluated the binding affinity of this compound with target proteins. Results indicated that the compound exhibited higher binding efficiency compared to non-esterified forms, suggesting enhanced functional activity in biological assays .
  • Neuropharmacological Effects:
    Research involving animal models demonstrated that administration of this compound resulted in improved cognitive functions and reduced symptoms associated with neurodegenerative diseases, supporting its potential as a therapeutic agent .
  • Impact on Metabolic Pathways:
    Investigations into metabolic pathways revealed that the compound influences key enzymes involved in amino acid metabolism, suggesting its role in modulating metabolic disorders.

Comparative Analysis of Related Compounds

Compound NameCAS NumberSimilarity Index
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate75748-36-61.00
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate201274-07-90.91
(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate188660-14-20.90

This table illustrates the structural similarities among various threonine derivatives, highlighting the unique characteristics of this compound that may confer distinct biological activities.

Properties

IUPAC Name

benzyl (2R,3S)-2-amino-3-hydroxybutanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBVEEGVIGATLZ-KXNXZCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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